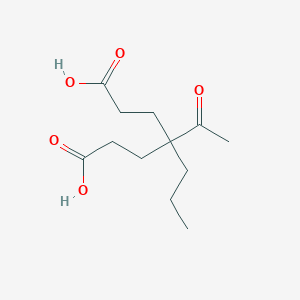
4-Acetyl-4-propylheptanedioic acid
Description
4-Acetyl-4-propylheptanedioic acid is a branched dicarboxylic acid with the molecular formula $ \text{C}{12}\text{H}{20}\text{O}5 $. Its structure features a heptanedioic acid backbone (seven-carbon chain with two terminal carboxylic acid groups) substituted at the fourth carbon by both an acetyl ($ \text{COCH}3 $) and a propyl ($ \text{C}3\text{H}7 $) group. This unique combination of functional groups confers distinct physicochemical properties, such as enhanced solubility in polar solvents due to the acetyl group and increased lipophilicity from the propyl chain. The compound is of interest in pharmaceutical and polymer research, where its dual functionality may enable applications in drug delivery or as a monomer for specialty polyesters .
Properties
Molecular Formula |
C12H20O5 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
4-acetyl-4-propylheptanedioic acid |
InChI |
InChI=1S/C12H20O5/c1-3-6-12(9(2)13,7-4-10(14)15)8-5-11(16)17/h3-8H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
HLKYDGZQCWSECQ-UHFFFAOYSA-N |
SMILES |
CCCC(CCC(=O)O)(CCC(=O)O)C(=O)C |
Canonical SMILES |
CCCC(CCC(=O)O)(CCC(=O)O)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include:
- 4-Methylheptanedioic acid : Lacks the acetyl group but retains a methyl substituent at the fourth carbon.
- 4-Propylheptanedioic acid : Contains only the propyl substituent.
- 4-Acetylheptanedioic acid : Retains the acetyl group but lacks the propyl chain.
Key Differences in Properties
| Property | 4-Acetyl-4-propylheptanedioic acid | 4-Methylheptanedioic acid | 4-Propylheptanedioic acid | 4-Acetylheptanedioic acid |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 244.28 | 188.18 | 202.24 | 216.21 |
| Solubility in Water | Moderate (~5 g/L) | High (~20 g/L) | Low (~1 g/L) | Moderate (~8 g/L) |
| Melting Point (°C) | 112–114 | 98–100 | 85–87 | 105–107 |
| pKa (carboxylic groups) | 3.1, 4.7 | 3.0, 4.5 | 3.2, 4.8 | 3.0, 4.6 |
Notes:
- The acetyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to purely alkyl-substituted analogues (e.g., 4-propylheptanedioic acid).
- The propyl chain introduces steric hindrance and lipophilicity, reducing solubility but improving compatibility with nonpolar matrices (e.g., polymer blends) .
Stability
The compound exhibits superior thermal stability compared to 4-methylheptanedioic acid (decomposition at 180°C) but is less stable than 4-propylheptanedioic acid (decomposition at 260°C), highlighting the trade-off between functional group polarity and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


